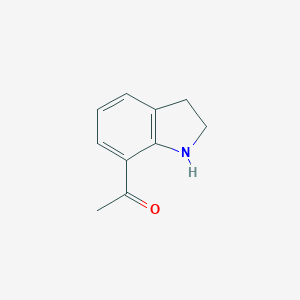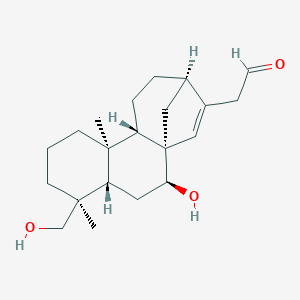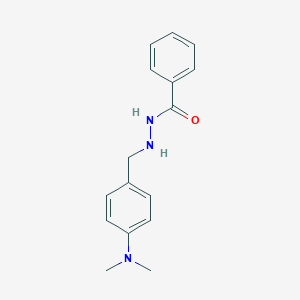
BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-(p-(dimethylamino)benzyl)hydrazide, also known as DMBH, is a chemical compound that has been widely used in scientific research. DMBH is a hydrazide derivative of benzoic acid, and it has been found to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE involves the oxidation of the hydrazide group by ROS, which leads to the formation of a fluorescent product. The fluorescence intensity is proportional to the amount of ROS present, and the wavelength of the fluorescence emission can be tuned by changing the excitation wavelength. The mechanism of action of BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE has been extensively studied, and it has been found to be highly specific for ROS detection.
Biochemical and Physiological Effects:
BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE has also been found to have anti-inflammatory effects and to protect against oxidative stress-induced damage. In addition, BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE has been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE in lab experiments include its high sensitivity and specificity for ROS detection, its ease of use, and its low cost. However, there are also some limitations to using BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE. For example, BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE is sensitive to light and air, and it can degrade over time. In addition, BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE can interfere with other fluorescent probes, and it can be toxic to cells at high concentrations.
Direcciones Futuras
There are many potential future directions for research on BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE. One area of research could focus on developing new derivatives of BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE with improved sensitivity and specificity for ROS detection. Another area of research could focus on exploring the potential therapeutic applications of BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE, particularly in the treatment of cancer and neurodegenerative diseases. Finally, future research could also focus on developing new methods for the synthesis of BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE and other hydrazide derivatives of benzoic acid.
Métodos De Síntesis
BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE can be synthesized by the reaction of benzoic acid with p-(dimethylamino)benzaldehyde in the presence of hydrazine hydrate. The reaction is carried out in ethanol, and the product is obtained by recrystallization from ethanol. The yield of BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE is typically around 70%.
Aplicaciones Científicas De Investigación
BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE has been widely used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues, and their detection is important for understanding various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE has been found to be a highly sensitive and selective probe for the detection of ROS, and it has been used in various cell and animal models.
Propiedades
Número CAS |
100311-39-5 |
|---|---|
Nombre del producto |
BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE |
Fórmula molecular |
C16H19N3O |
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
N'-[[4-(dimethylamino)phenyl]methyl]benzohydrazide |
InChI |
InChI=1S/C16H19N3O/c1-19(2)15-10-8-13(9-11-15)12-17-18-16(20)14-6-4-3-5-7-14/h3-11,17H,12H2,1-2H3,(H,18,20) |
Clave InChI |
USQXRGHVIIXWOG-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)CNNC(=O)C2=CC=CC=C2 |
SMILES canónico |
CN(C)C1=CC=C(C=C1)CNNC(=O)C2=CC=CC=C2 |
Sinónimos |
BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






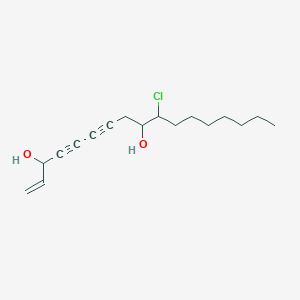
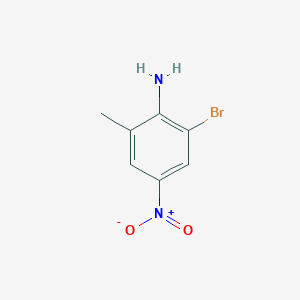



![(2S)-1-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B33986.png)
![2-(Tributylstannyl)benzo[d]oxazole](/img/structure/B33987.png)

